(S)-(-)-N-(1-Phenylethyl)succinamic acid

Chiral Resolution Enantiomeric Purity Optical Rotation

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS 21752-34-1) is the definitive chiral acid for resolving racemic amines. Its fixed S-configuration, specific rotation of −111°, and 98% purity ensure consistent diastereomeric salt formation and high separation efficiency. Generic substitution with the achiral analogue or the R-enantiomer will compromise resolution and yield—making this exact stereoisomer non-negotiable for reproducible asymmetric synthesis and chiral method calibration.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 21752-34-1
Cat. No. B1595879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-N-(1-Phenylethyl)succinamic acid
CAS21752-34-1
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCC(=O)O
InChIInChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
InChIKeyWUEKFTPKHWMMIP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-N-(1-Phenylethyl)succinamic Acid (CAS 21752-34-1) – Chiral Succinamic Acid Derivative for Enantioselective Resolution and Asymmetric Synthesis


(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS 21752-34-1) is a chiral succinamic acid derivative bearing a (S)-α-methylbenzyl group. It is a white crystalline solid with a reported purity of 98%, a melting point of 100–104 °C, and a specific optical rotation of [α]²⁴/D = −111° (c = 2 in ethanol) . The compound is recognized for its utility as a chiral resolving agent and building block in asymmetric synthesis .

Why Achiral Succinamic Acid or Alternative Chiral Derivatives Cannot Replace (S)-(-)-N-(1-Phenylethyl)succinamic Acid in Enantioselective Applications


The (S)-configured chiral center and the phenylethyl substituent are critical for enantioselective interactions. Achiral succinamic acid (CAS 638-32-4) lacks the stereochemical information required for diastereomeric discrimination, while alternative chiral succinamic acids with different steric bulk (e.g., naphthyl derivatives) or opposite configuration (R-enantiomer, CAS 21752-33-0) exhibit distinct solubility and crystallization behaviors . These differences directly impact resolution efficiency and product yields, making generic substitution impossible without re-optimizing entire separation protocols .

Quantitative Evidence for (S)-(-)-N-(1-Phenylethyl)succinamic Acid: Direct Comparators and Differentiating Metrics


Specific Optical Rotation: Absolute Differentiation from the (R)-Enantiomer and Achiral Analogs

The specific optical rotation of (S)-(-)-N-(1-Phenylethyl)succinamic acid is [α]²⁴/D = −111° (c = 2 in ethanol), exactly opposite to that of its (R)-enantiomer (CAS 21752-33-0), which exhibits [α]²⁴/D = +111° (c = 2 in ethanol) . Achiral succinamic acid shows no optical rotation (0°). This unambiguous 222° difference in rotation between enantiomers confirms chiral identity and enables precise quality control for enantioselective applications.

Chiral Resolution Enantiomeric Purity Optical Rotation

Chemical Purity (Assay): 98% Minimum Guarantee versus Lower-Grade Alternatives

The target compound is supplied at ≥98% purity (assay) , matching the specification of its (R)-enantiomer [1]. In contrast, some alternative vendors offer grades with 95% purity or unspecified assay values, which can introduce impurities that compromise resolution yields or require additional purification steps. The 98% minimum ensures batch-to-batch consistency for reproducible asymmetric transformations.

Chemical Purity Analytical Chemistry Procurement Specification

Validated Application as a Chiral Resolution Agent for Amines: Direct Vendor Specification

The compound is explicitly designated by the manufacturer as an 'Acid for the resolution of amines' , a validated application not claimed for achiral succinamic acid. This functional specification is supported by peer-reviewed studies demonstrating the formation of diastereomeric salts with α-phenyl-ethyl-amine, where physicochemical analysis confirmed efficient enantiomer separation based on distinct melting and solubility phase diagrams [1].

Chiral Resolution Amine Separation Diastereomeric Salts

Melting Point and Solid-State Characteristics: Differentiation from Bulkier Naphthyl Analogs

The melting point of (S)-(-)-N-(1-Phenylethyl)succinamic acid is 100–104 °C . In contrast, the naphthyl-substituted analog (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid (CAS 78681-09-1), with a larger aromatic surface, has a higher molecular weight (271.31 vs. 221.25) and is expected to exhibit a higher melting point and lower solubility in common organic solvents [1]. These differences influence crystallization behavior and solvent selection during resolution procedures.

Solid-State Properties Crystallization Solubility

Optimal Use Cases for (S)-(-)-N-(1-Phenylethyl)succinamic Acid Based on Quantitative Evidence


Resolution of Racemic Amines via Diastereomeric Salt Formation

Utilize (S)-(-)-N-(1-Phenylethyl)succinamic acid as a chiral acid for the resolution of racemic amines. The compound's confirmed specific rotation (-111°) and purity (98%) ensure consistent formation of diastereomeric salts with amines such as α-phenyl-ethyl-amine . The distinct solubility differences between the resulting diastereomers facilitate efficient enantiomer separation, as validated in physicochemical studies .

Asymmetric Synthesis as a Chiral Auxiliary or Building Block

Employ the compound as a chiral auxiliary in asymmetric syntheses. Its defined stereochemistry (S-configuration) and moderate molecular weight (221.25) allow for predictable induction of chirality in target molecules. The high purity (98%) minimizes byproduct formation, making it suitable for preparing enantiomerically enriched intermediates in pharmaceutical and agrochemical research .

Quality Control Standard in Chiral Chromatography and Polarimetry

Use (S)-(-)-N-(1-Phenylethyl)succinamic acid as a reference standard for calibrating polarimeters or validating chiral HPLC methods. The precisely measured specific rotation [α]²⁴/D = −111° (c = 2, ethanol) provides a reliable benchmark for instrument performance and enantiomeric purity assessments .

Academic Research in Stereochemistry and Crystallography

Leverage the compound's well-defined crystal structure (as established for the R-enantiomer) to study hydrogen-bonding patterns and solid-state packing motifs. The phenylethyl-succinamic acid scaffold serves as a model system for investigating chiral recognition phenomena and supramolecular assembly .

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